molecular formula C5H5BrN2O B131208 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde CAS No. 141524-74-5

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Cat. No. B131208
CAS RN: 141524-74-5
M. Wt: 189.01 g/mol
InChI Key: MBLIXONXVCDFMO-UHFFFAOYSA-N
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Description

“4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” is a chemical compound with the molecular formula C5H5BrN2O . It is also known as "4-Bromo-5-formyl-1-methyl-1H-imidazole" .


Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research . The synthesis of substituted imidazoles, such as “4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde”, is of strategic importance due to their wide range of applications . The synthesis of imidazoles can involve various bond disconnections and the formation of one or more of the heterocycle’s core bonds .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” consists of a five-membered ring containing two nitrogen atoms, with a bromine atom and a carboxaldehyde group attached . The molecular weight of the compound is 189.01 g/mol .


Chemical Reactions Analysis

Imidazoles are key components in a variety of functional molecules and have diverse applications . They undergo various chemical reactions, including reductive amination and cyclization . The specific reactions that “4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” undergoes would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

“4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” is a solid compound with a melting point of 87-92 °C . Its density is predicted to be 1.73±0.1 g/cm3 .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde serves as a crucial building block in the synthesis of heterocyclic compounds, which are central to developing pharmaceuticals and other functional materials. It has been shown to facilitate the construction of diverse heterocycles due to its reactivity and structural versatility. For instance, imidazole derivatives, including those derived from 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, are extensively studied for their significant pharmacological activities. These derivatives play an indispensable role in living organisms, underpinning their utility in synthesizing biologically active molecules (Sharma et al., 2016).

Medicinal Chemistry and Pharmacological Activities

In medicinal chemistry, imidazole derivatives, potentially synthesized using 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, are recognized for their broad spectrum of pharmacological functions. They exhibit antimicrobial, antiviral, antidiabetic, anticancer, anti-inflammatory, and antihypertensive activities, among others. This makes them highly valuable for drug development and therapeutic applications. The ability to serve as a precursor for such a wide range of activities emphasizes its importance in the design and synthesis of new drugs (Archana Sharma et al., 2016).

Mechanism of Action

The mechanism of action of “4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” would depend on its specific application. In general, imidazoles can participate in a variety of chemical reactions due to the presence of the imidazole ring .

Safety and Hazards

“4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It may cause serious eye irritation and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

Imidazoles, including “4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde”, have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is both highly topical and necessary . Future research may focus on improving the synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name

5-bromo-3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLIXONXVCDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378321
Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-imidazole-5-carbaldehyde

CAS RN

141524-74-5
Record name 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde
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